molecular formula C21H17Cl2NO4 B342084 Cyclohexyl 2-(3,4-dichlorophenyl)-1,3-dioxoisoindole-5-carboxylate

Cyclohexyl 2-(3,4-dichlorophenyl)-1,3-dioxoisoindole-5-carboxylate

Cat. No.: B342084
M. Wt: 418.3 g/mol
InChI Key: UJEKZISNHRPVJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclohexyl 2-(3,4-dichlorophenyl)-1,3-dioxoisoindole-5-carboxylate is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound belongs to the class of isoindoline derivatives, which are characterized by a bicyclic structure containing a nitrogen atom. The presence of the cyclohexyl and dichlorophenyl groups further enhances its chemical properties, making it a subject of interest in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclohexyl 2-(3,4-dichlorophenyl)-1,3-dioxoisoindole-5-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of cyclohexylamine with 3,4-dichlorophthalic anhydride under controlled conditions to form the intermediate product. This intermediate is then subjected to cyclization and esterification reactions to yield the final compound. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters are crucial to achieve consistent quality. Industrial methods may also incorporate purification steps such as recrystallization or chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: Cyclohexyl 2-(3,4-dichlorophenyl)-1,3-dioxoisoindole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Cyclohexyl 2-(3,4-dichlorophenyl)-1,3-dioxoisoindole-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Cyclohexyl 2-(3,4-dichlorophenyl)-1,3-dioxoisoindole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: Cyclohexyl 2-(3,4-dichlorophenyl)-1,3-dioxoisoindole-5-carboxylate is unique due to its specific isoindoline structure and the presence of both cyclohexyl and dichlorophenyl groups

Properties

Molecular Formula

C21H17Cl2NO4

Molecular Weight

418.3 g/mol

IUPAC Name

cyclohexyl 2-(3,4-dichlorophenyl)-1,3-dioxoisoindole-5-carboxylate

InChI

InChI=1S/C21H17Cl2NO4/c22-17-9-7-13(11-18(17)23)24-19(25)15-8-6-12(10-16(15)20(24)26)21(27)28-14-4-2-1-3-5-14/h6-11,14H,1-5H2

InChI Key

UJEKZISNHRPVJM-UHFFFAOYSA-N

SMILES

C1CCC(CC1)OC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC(=C(C=C4)Cl)Cl

Canonical SMILES

C1CCC(CC1)OC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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